N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy-substituted phenylsulfonyl group, and a phenylglycinamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-methylphenylamine to obtain 4-bromo-3-methylphenylamine. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative. Finally, the glycinamide moiety is introduced through a coupling reaction with phenylglycine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the sulfonyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(3-methylphenyl)-4-bromo-: Similar structure but lacks the ethoxyphenylsulfonyl and glycinamide groups.
N-(4-BROMO-3-METHYLPHENYL)-3,4-DIMETHOXYBENZAMIDE: Contains methoxy groups instead of the ethoxyphenylsulfonyl group.
N-Cyclohexyl 4-bromo-3-methoxybenzamide: Contains a cyclohexyl group instead of the glycinamide moiety.
Uniqueness
N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to the combination of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C23H23BrN2O4S |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c1-3-30-20-10-12-21(13-11-20)31(28,29)26(19-7-5-4-6-8-19)16-23(27)25-18-9-14-22(24)17(2)15-18/h4-15H,3,16H2,1-2H3,(H,25,27) |
InChI Key |
UVTDCJHPKZXHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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